(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
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Overview
Description
(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is an organic compound that features a pyrazole ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine typically involves the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine exerts its effects involves interactions with various molecular targets. These may include enzymes or receptors that are critical for biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine: A structural isomer with similar properties.
1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Hydroxylamine derivatives: Compounds with similar functional groups that exhibit comparable reactivity.
Uniqueness
(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
(NZ)-N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H15N3O/c1-5-12-8(4)9(6(2)10-12)7(3)11-13/h13H,5H2,1-4H3/b11-7- |
InChI Key |
DRPULZMTBMAFNZ-XFFZJAGNSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C(=N\O)/C)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=NO)C)C |
Origin of Product |
United States |
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